![molecular formula C32H21N5O B14485117 1-(2-{3-[4-(1H-Benzimidazol-2-yl)quinolin-2-yl]phenyl}hydrazinylidene)naphthalen-2(1H)-one CAS No. 64142-49-0](/img/structure/B14485117.png)
1-(2-{3-[4-(1H-Benzimidazol-2-yl)quinolin-2-yl]phenyl}hydrazinylidene)naphthalen-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-{3-[4-(1H-Benzimidazol-2-yl)quinolin-2-yl]phenyl}hydrazinylidene)naphthalen-2(1H)-one is a complex organic compound featuring a benzimidazole, quinoline, and naphthalene moiety
准备方法
The synthesis of 1-(2-{3-[4-(1H-Benzimidazol-2-yl)quinolin-2-yl]phenyl}hydrazinylidene)naphthalen-2(1H)-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of intermediate compounds, such as benzimidazole and quinoline derivatives, followed by their coupling with naphthalene-based compounds. Common reaction conditions include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium or copper complexes .
Industrial production methods for such complex molecules may involve optimization of reaction conditions to increase yield and purity. Techniques like microwave-assisted synthesis and continuous flow chemistry can be employed to enhance efficiency and scalability .
化学反应分析
1-(2-{3-[4-(1H-Benzimidazol-2-yl)quinolin-2-yl]phenyl}hydrazinylidene)naphthalen-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed.
科学研究应用
1-(2-{3-[4-(1H-Benzimidazol-2-yl)quinolin-2-yl]phenyl}hydrazinylidene)naphthalen-2(1H)-one has diverse applications in scientific research:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It is used in the study of biological pathways and interactions due to its structural similarity to biologically active molecules.
Industry: The compound can be utilized in the production of dyes, pigments, and other specialty chemicals
作用机制
The mechanism of action of 1-(2-{3-[4-(1H-Benzimidazol-2-yl)quinolin-2-yl]phenyl}hydrazinylidene)naphthalen-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole and quinoline moieties are known to bind to various biological targets, modulating their activity and leading to therapeutic effects. The compound may also interfere with cellular pathways, such as signal transduction or gene expression .
相似化合物的比较
Similar compounds include other benzimidazole and quinoline derivatives, such as:
1H-Benzimidazol-2-yl-quinoline: Known for its antimicrobial and anticancer properties.
2-Phenylquinoline: Used in the development of fluorescent probes and materials.
Naphthalen-2(1H)-one derivatives: Employed in the synthesis of dyes and pharmaceuticals
The uniqueness of 1-(2-{3-[4-(1H-Benzimidazol-2-yl)quinolin-2-yl]phenyl}hydrazinylidene)naphthalen-2(1H)-one lies in its combined structural features, which confer a broad range of chemical reactivity and biological activity.
属性
CAS 编号 |
64142-49-0 |
|---|---|
分子式 |
C32H21N5O |
分子量 |
491.5 g/mol |
IUPAC 名称 |
1-[[3-[4-(1H-benzimidazol-2-yl)quinolin-2-yl]phenyl]hydrazinylidene]naphthalen-2-one |
InChI |
InChI=1S/C32H21N5O/c38-30-17-16-20-8-1-2-11-23(20)31(30)37-36-22-10-7-9-21(18-22)29-19-25(24-12-3-4-13-26(24)33-29)32-34-27-14-5-6-15-28(27)35-32/h1-19,36H,(H,34,35) |
InChI 键 |
PXMNDJVYDQYNFX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=CC(=O)C2=NNC3=CC=CC(=C3)C4=NC5=CC=CC=C5C(=C4)C6=NC7=CC=CC=C7N6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


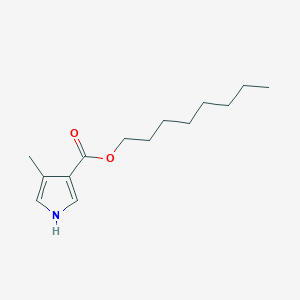
![7,10,10-Trimethyl-3-azabicyclo[5.2.1]decane-2,6-dione](/img/structure/B14485041.png)
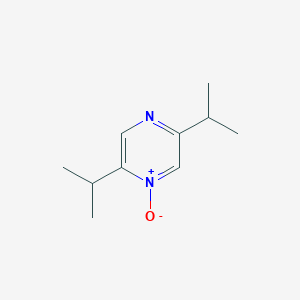
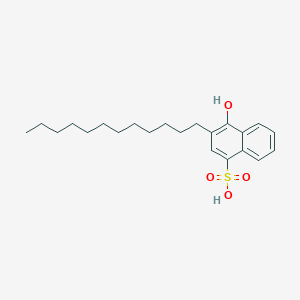
![N-{2-[Bis(carboxymethyl)amino]ethyl}-N-hexanoylglycine](/img/structure/B14485051.png)
![1(2H)-Naphthalenone, 2-[(3-fluorophenyl)methylene]-3,4-dihydro-](/img/structure/B14485059.png)
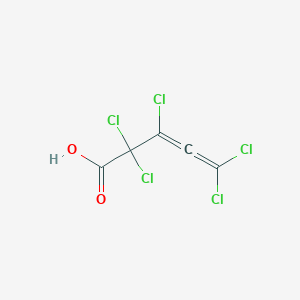
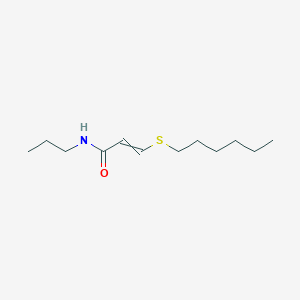
![Bicyclo[5.2.0]nonan-8-one](/img/structure/B14485069.png)
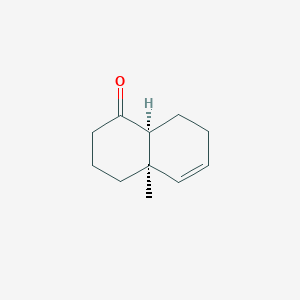
![Oxazolo[4,5-c]quinolin-4(5H)-one, 5-methyl-2-(4-methylphenyl)-](/img/structure/B14485101.png)
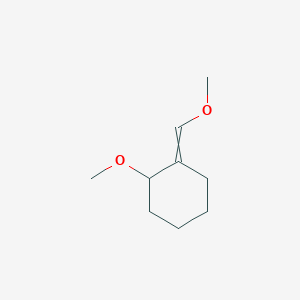
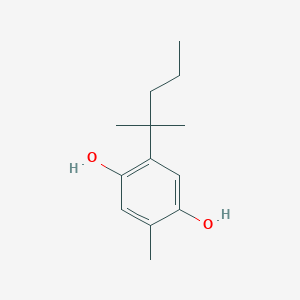
![1-[(2-Hydroxyethyl)amino]-3-[(1H-inden-4-yl)oxy]propan-2-ol](/img/structure/B14485129.png)
